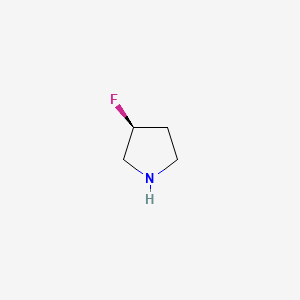

(S)-3-fluoropyrrolidine

Description

Significance of Fluorine in Organic and Medicinal Chemistry Research

The introduction of fluorine into organic molecules is a powerful strategy in drug discovery, capable of profoundly influencing a compound's pharmacological profile. tandfonline.comnih.gov Approximately 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its broad utility. numberanalytics.com

Role of Fluorine in Modulating Molecular Properties and Biological Activity

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. tandfonline.comnumberanalytics.com Its small size, comparable to a hydrogen atom, means it can often replace hydrogen without causing significant steric hindrance. tandfonline.comresearchgate.net However, this substitution can lead to dramatic changes in a molecule's physicochemical properties.

Key effects of fluorination include:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comresearchgate.net This can increase a drug's half-life and bioavailability. nih.gov

Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve membrane permeability and absorption. tandfonline.comnumberanalytics.com

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be crucial for optimizing a drug's ionization state and, consequently, its binding and solubility. researchgate.netnih.gov

Improved Binding Affinity: The introduction of fluorine can enhance a molecule's binding affinity to its biological target through favorable electrostatic and dipolar interactions. tandfonline.comtandfonline.com

Conformational Control: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its biological activity. nih.gov

Strategic Importance of Site-Selective Fluorination

The precise placement of fluorine atoms within a molecule, known as site-selective fluorination, is of paramount importance. researchgate.netnumberanalytics.com This strategic approach allows chemists to fine-tune the properties of a molecule to achieve a desired biological effect. nih.govbiorxiv.org The development of sophisticated fluorinating agents and catalytic methods has made it possible to introduce fluorine into complex molecules with high precision, even at late stages of a synthesis. numberanalytics.commdpi.com This capability is crucial for optimizing lead compounds in drug discovery programs. researchgate.net

Pyrrolidine (B122466) Scaffolds in Advanced Chemical Synthesis and Biorelevant Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.govnih.gov

Structural Prevalence in Natural Products and Pharmaceutical Research

The pyrrolidine motif is a common feature in a vast array of natural products, particularly alkaloids, and is present in numerous FDA-approved drugs. nih.govchemicalbook.comwikipedia.org This widespread occurrence highlights its evolutionary selection as a stable and versatile structural framework for biologically active molecules. nih.gov Examples of natural products containing a pyrrolidine ring include nicotine (B1678760) and hygrine. chemicalbook.comwikipedia.org

Conformational Characteristics and Flexibility of Pyrrolidine Ring Systems

The non-planar, flexible nature of the pyrrolidine ring is a key aspect of its utility. chemicalbook.com The ring can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov This conformational flexibility, a phenomenon known as pseudorotation, allows a molecule to adapt its shape to fit precisely into a biological target's binding site. nih.gov The specific conformation can be influenced and "locked" by the strategic placement of substituents on the ring, which in turn can dictate the compound's pharmacological efficacy. nih.govnih.gov

Specific Academic Relevance of (S)-3-Fluoropyrrolidine

This compound has garnered significant attention as a valuable chiral building block in medicinal chemistry. chemicalbook.com Its utility stems from the combined benefits of the pyrrolidine scaffold and the unique properties imparted by the fluorine atom at a stereochemically defined position. cymitquimica.com

Research has demonstrated that incorporating the this compound moiety can have a profound impact on the biological activity of a molecule. It is frequently used in the synthesis of enzyme inhibitors, with derivatives showing activity against targets such as dipeptidyl peptidase IV (DPP-IV). chemicalbook.comsigmaaldrich.com

A notable example from the literature highlights the importance of the fluorine atom's stereochemistry. In a study on fluorinated aminoparthenolide analogues, the compound containing (R)-3-fluoropyrrolidine was nearly 50 times more potent than its this compound counterpart, demonstrating a clear structure-activity relationship dictated by the chiral center. nih.gov This underscores the critical role of stereochemistry in drug design and the value of having access to enantiomerically pure building blocks like this compound.

The compound is also utilized in materials science. For instance, its incorporation as a ligand in cadmium-based perovskites has been shown to raise the material's Curie temperature, extending the operational range of the resulting ferroelectric device to room temperature. ossila.com

The synthesis of this compound and its derivatives is an active area of research, with various methods being developed to access these important fluorinated heterocycles. semanticscholar.orgresearchgate.netresearchgate.net These synthetic efforts are crucial for supplying the necessary building blocks to fuel further discoveries in medicinal chemistry and materials science.

Overview as a Chiral Fluorinated Heterocyclic Building Block

This compound is a prominent example of a chiral fluorinated heterocyclic building block. chemimpex.combldpharm.com As a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, its structure is distinguished by a fluorine atom at the C3 position with a specific (S)-stereochemistry. ontosight.ai This chirality is a critical feature, making it a valuable component in asymmetric synthesis for producing enantiomerically pure pharmaceuticals, which is often essential for drug efficacy and safety. chemimpex.com

The compound, frequently used in its hydrochloride salt form for improved stability and handling, serves as a versatile precursor in the synthesis of complex molecular targets. chemimpex.comossila.com Its secondary amine allows for straightforward incorporation into larger scaffolds through reactions like nucleophilic substitution. ossila.com Researchers utilize this compound to create analogues of active pharmaceutical ingredients (APIs), aiming to enhance biological activity and pharmacokinetic properties. chemimpex.comossila.com Its applications are found in the development of treatments for a range of conditions, including neurological disorders and parasitic diseases. chemimpex.comsigmaaldrich.comsigmaaldrich.com

Table 1: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 136725-53-6 | chemimpex.comossila.com |

| Molecular Formula | C₄H₈FN · HCl | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 125.57 g/mol | chemimpex.comossila.com |

| Appearance | Light pink to purple solid | chemimpex.com |

| Melting Point | 182-190 °C | chemimpex.com |

| Optical Rotation | [α]D +8° (c=1% in methanol) | sigmaaldrich.comsigmaaldrich.com |

Contextualization within Organofluorine Chemistry and Asymmetric Synthesis

The strategic use of this compound is deeply rooted in the principles of organofluorine chemistry and asymmetric synthesis. Organofluorine chemistry is a rapidly growing field focused on the synthesis and application of fluorine-containing organic compounds. researchgate.net The introduction of fluorine can modulate pKa, improve membrane permeability, and increase metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com this compound embodies these advantages, providing a pre-fluorinated, chiral scaffold for drug discovery projects. rsc.orgchemimpex.com

Asymmetric synthesis aims to create chiral molecules with a high degree of stereochemical purity. The development of efficient methods for synthesizing diverse and enantioenriched pyrrolidine derivatives is of significant importance, as these structures are core components of many biologically active natural products and drugs. rsc.org The synthesis of fluorinated pyrrolidines can be achieved through various methods, including the deoxofluorination of the corresponding hydroxy-pyrrolidines or through 1,3-dipolar cycloaddition reactions involving azomethine ylides and fluorinated alkenes. rsc.orgarkat-usa.orgacs.org The use of a pre-existing chiral building block like this compound simplifies the synthesis of complex chiral targets. chemimpex.com

Research has demonstrated the value of incorporating the this compound motif into various therapeutic agents. For instance, its inclusion in cyclohexylglycine amides and pyrazole (B372694) derivatives has led to the development of potent and selective enzyme inhibitors. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Table 2: Research Applications of this compound

| Application Area | Research Finding | Source |

|---|---|---|

| Enzyme Inhibition | Incorporation into cyclohexylglycine amides yielded potential inhibitors of dipeptidyl peptidase IV (DP-IV). | sigmaaldrich.comsigmaaldrich.comresearchgate.net |

| Antiparasitic Agents | Used to prepare N-ethylurea pyrazole derivatives showing selective inhibition of Trypanosoma brucei and Trypanosoma cruzi. | sigmaaldrich.comsigmaaldrich.com |

| Antiparasitic Agents | Employed in the synthesis of urea (B33335) derivatives of benzothiazole (B30560) as potent antitrypanosomal agents. | sigmaaldrich.comsigmaaldrich.com |

| Kinase Inhibition | A modified pyrazolopyridazine inhibitor of a tyrosine-regulated kinase incorporating the structure showed a pIC₅₀ of 6.73. | ossila.com |

| Ferroelectrics | Used as a ligand in a cadmium-based perovskite, raising the Curie temperature to 303 K, enabling room-temperature applications. | ossila.com |

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| (R)-3-fluoropyrrolidine |

| (S)-(+)-3-Fluoropyrrolidine hydrochloride |

| (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole |

| This compound |

| 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine |

| 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine |

| 3,3-difluoropyrrolidine |

| 3-fluoroazetidines |

| 3-fluoropyrrolidine (B48656) |

| Benzophenone |

| Benzophenone imine |

| Cadmium |

| Carbon |

| Cyclohexylglycine |

| Diethylaminosulfur trifluoride (DAST) |

| Fluorine |

| N-(diphenylmethylidene)-3-methyl-3-butenylamine |

| N-(diphenylmethylidene)-4-bromo-3-fluoro-3-methylbutylamine |

| N-bromosuccinimide (NBS) |

| N-fluorodibenzenesulfonimide (NFSI) |

| Nitrogen |

| Pyrrolidine |

Enantioselective Synthesis Strategies

Enantioselective synthesis is paramount for producing optically pure compounds like this compound. The primary strategies involve creating the chiral pyrrolidine core with the fluorine atom installed with the correct stereochemistry, often through catalytic asymmetric reactions.

Asymmetric 1,3-Dipolar Cycloaddition Reactions

One of the most powerful methods for constructing the pyrrolidine ring is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. This approach allows for the creation of multiple stereocenters in a single, highly controlled step.

Copper(I) complexes have emerged as highly effective catalysts for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. This methodology has been successfully applied to the synthesis of a range of fluorinated pyrrolidine derivatives, demonstrating its potential for producing this compound. The reaction typically involves the in situ generation of an azomethine ylide from an imino ester, which then reacts with a fluorinated alkene.

Research has shown that this copper(I)-catalyzed reaction can produce highly functionalized fluoropyrrolidines with excellent yields and stereoselectivities. For instance, the reaction of azomethine ylides with β,β-disubstituted β-fluoroacrylates yields densely substituted pyrrolidines containing a fluorinated quaternary stereocenter at the 3-position. nih.gov Similarly, reactions with 1,1-difluoro- and 1,1,2-trifluorostyrenes have led to the efficient synthesis of enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives. nih.govrsc.org These products are obtained in high yields (up to 96%) and with outstanding stereoselectivities, often with diastereomeric ratios (dr) exceeding 20:1 and enantiomeric excesses (ee) up to 97%. nih.govrsc.org

| Catalyst System | Dipolarophile | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Chiral N,O-ligand/Cu(CH₃CN)₄BF₄ | β,β-disubstituted β-fluoroacrylates | Pyrrolidine with 3-fluoro quaternary center | Up to 99% | >20:1 | Up to 99% |

| Cu(I) with chiral ligand | 1,1-difluoro- and 1,1,2-trifluorostyrenes | 3,3-difluoro- and 3,3,4-trifluoropyrrolidines | Up to 96% | >20:1 | Up to 97% |

This table summarizes representative results from copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions for the synthesis of fluorinated pyrrolidine derivatives.

The high degree of stereocontrol in these cycloaddition reactions is achieved through the use of chiral ligand systems that coordinate to the copper(I) center. The steric and electronic properties of the ligand create a chiral environment around the metal, which dictates the facial selectivity of the approach of the dipolarophile to the azomethine ylide.

A variety of chiral ligands have been developed and proven effective. For example, a chiral N,O-ligand combined with a copper(I) salt has been shown to be highly efficient in catalyzing the reaction to form pyrrolidines with a 3-fluoro quaternary stereocenter, achieving up to 99% ee. nih.gov Another notable example is the use of ClickFerrophos, a chiral ferrocenyl diphosphine ligand, which, when complexed with copper(I), effectively catalyzes the cycloaddition to form exo-2,4,5-trisubstituted pyrrolidines with excellent enantioselectivity (up to 99.9% ee). mdpi.com The choice of ligand is crucial and can be tailored to the specific substrates to optimize both diastereoselectivity and enantioselectivity.

Stereodivergent Approaches in Chiral Pyrrolidine Synthesis

Stereodivergent synthesis provides access to any desired stereoisomer of a molecule with multiple stereocenters from a common set of starting materials, typically by changing the chiral catalyst or ligand. nih.govrsc.org This strategy is particularly valuable for creating a library of stereochemically diverse compounds for applications such as drug discovery.

An example of a stereodivergent approach is the palladium-catalyzed asymmetric intermolecular [4+2] cycloaddition, where simply switching between different chiral ligands allows for the synthesis of multiple stereoisomers of complex heterocyclic products. nih.gov Although this specific example is a [4+2] cycloaddition, the principle is directly applicable to the 1,3-dipolar cycloadditions used for pyrrolidine synthesis. By selecting a catalyst system with a specific chiral ligand, one can favor the formation of one diastereomer, while switching to a different ligand can lead to another diastereomer with high selectivity. This approach offers a powerful tool for systematically exploring the chemical space of fluorinated pyrrolidine derivatives.

Electrophilic Fluorination Methodologies

An alternative strategy to building the chiral pyrrolidine ring with fluorine already incorporated is to introduce the fluorine atom onto a pre-existing chiral scaffold. Electrophilic fluorination involves the use of an "F+" source that reacts with a nucleophilic carbon center.

Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com The reaction mechanism is thought to proceed via an SN2-type pathway, where a carbon-centered nucleophile, such as an enolate, attacks the electrophilic fluorine atom. mdpi.com In the context of synthesizing this compound, this would involve the generation of a nucleophilic center at the C-3 position of a suitable pyrrolidine precursor, followed by trapping with an electrophilic fluorine source. Research on the electrophilic fluorination of pyroglutamic acid derivatives has demonstrated that this approach can be highly diastereoselective, leading to monofluorinated lactam products. ccspublishing.org.cn However, challenges can arise, as the introduction of the first fluorine atom can decrease the acidity of the remaining C-H bond, making a second fluorination difficult. ccspublishing.org.cn

Hypervalent Iodine Reagent-Mediated Intramolecular Aminofluorination

A powerful method for the synthesis of 3-fluoropyrrolidines is the intramolecular aminofluorination of homoallylic amines mediated by hypervalent iodine reagents. This reaction constructs the pyrrolidine ring and introduces the fluorine atom in a single step.

In this approach, a hypervalent iodine(III) reagent is generated in situ from a precursor like iodosylbenzene, which then activates the alkene of a homoallylic amine. The nitrogen atom of the amine acts as an intramolecular nucleophile, attacking the activated double bond to form the five-membered pyrrolidine ring. The resulting intermediate is then trapped by a fluoride (B91410) ion, typically sourced from a reagent like boron trifluoride etherate (BF₃·OEt₂), to yield the 3-fluoropyrrolidine product. This method has been shown to be effective for substrates with various protecting groups on the nitrogen, such as p-tolylsulfonyl (Ts), leading to the corresponding 3-fluoropyrrolidines in high yields.

The general mechanism involves the coordination of the hypervalent iodine reagent to the alkene, activating it for nucleophilic attack. The subsequent cyclization and fluoride substitution complete the process, providing a direct route to the 3-fluoropyrrolidine core.

Advanced Synthetic Methodologies for this compound and Derivatives

The synthesis of enantiomerically pure this compound, a valuable chiral building block in medicinal chemistry, has been the focus of significant research. Various advanced synthetic methodologies have been developed to access this compound and its derivatives with high levels of stereocontrol. These methods can be broadly categorized into aminofluorination of unsaturated precursors, deoxofluorination of hydroxylated pyrrolidines, and cyclization-based routes.

1 Aminofluorination of Unsaturated Precursors

Aminofluorination, the simultaneous addition of a nitrogen and a fluorine atom across a double bond, represents a powerful and atom-economical approach to fluorinated pyrrolidines. This strategy often relies on the careful selection of a fluorine source, a catalyst to control stereoselectivity, and an understanding of the underlying reaction mechanism.

1 Utilization of Hydrogen Fluoride Sources (e.g., HF/Py)

Hydrogen fluoride-pyridine (HF/Py), often referred to as Olah's reagent, is a commonly employed nucleophilic fluoride source in aminofluorination reactions. Its attenuated reactivity and improved handling characteristics compared to anhydrous hydrogen fluoride make it a practical choice for laboratory-scale synthesis.

A notable application of HF/Py is in the catalytic enantioselective fluoroamination of bis-homoallylic sulfonamides. This method, developed by Jacobsen and co-workers, utilizes a chiral aryl iodide catalyst to achieve high levels of diastereo- and enantioselectivity. The reaction affords anti-β-fluoropyrrolidines, demonstrating the utility of HF/Py in constructing the fluorinated pyrrolidine core with precise stereochemical control nih.govnih.gov. In these transformations, a hypervalent iodine species is generated in situ, which then coordinates to the alkene. The stereodetermining step involves the intramolecular attack of the sulfonamide, followed by the opening of the resulting aziridinium ion by the fluoride delivered from the HF/Py complex.

| Substrate | Catalyst | Fluorine Source | Oxidant | Product | Yield (%) | dr | ee (%) |

| Bis-homoallylic sulfonamide | Chiral Aryl Iodide | HF-pyridine | mCPBA | anti-β-fluoropyrrolidine | 74 | >20:1 | 95 |

2 Role of Lewis Acids (e.g., BF₃·OEt₂) in Activation and Selectivity

Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile Lewis acid that can play a dual role in fluorination reactions, acting as both an activating agent and, in some cases, a fluoride source. Its ability to coordinate to leaving groups or activate catalyst precursors is crucial for promoting nucleophilic fluorination.

In the context of synthesizing fluorinated heterocycles, BF₃·OEt₂ has been effectively used in hypervalent iodine-catalyzed nucleophilic fluorination of unsaturated amides. A study by Liang and colleagues demonstrated that BF₃·OEt₂ activates the iodosylbenzene catalyst precursor and also serves as the source of fluoride for the reaction, leading to the formation of 5-fluoro-2-oxazoline derivatives. The reaction proceeds rapidly and under mild, metal-free conditions nih.gov. The proposed mechanism involves the activation of the hypervalent iodine catalyst by BF₃·OEt₂, followed by electrophilic addition to the alkene. Subsequent intramolecular cyclization and fluoride transfer from the [BF₄]⁻ anion result in the fluorinated product. This methodology highlights the potential of Lewis acids like BF₃·OEt₂ to facilitate complex fluorination cascades.

| Substrate | Catalyst Precursor | Lewis Acid/Fluorine Source | Oxidant | Product | Yield (%) |

| Unsaturated Amide | Iodobenzene | BF₃·OEt₂ | m-CPBA | 5-Fluoro-2-oxazoline | up to 95 |

3 Mechanistic Pathways of Aminofluorination

The stereochemical outcome of aminofluorination reactions is intricately linked to the reaction mechanism. In the case of the chiral aryl iodide-catalyzed fluoroamination of bis-homoallylic sulfonamides, a detailed mechanistic pathway has been proposed that accounts for the observed high diastereo- and enantioselectivity nih.govnih.gov.

The catalytic cycle is initiated by the oxidation of the chiral aryl iodide catalyst to a hypervalent iodine(III) species by an oxidant such as meta-chloroperoxybenzoic acid (mCPBA). This active catalyst then coordinates to the alkene of the bis-homoallylic sulfonamide substrate. The key stereodetermining step is the subsequent intramolecular cyclization of the sulfonamide onto the activated alkene, which proceeds through a highly organized transition state dictated by the chiral catalyst. This cyclization forms a transient aziridinium ion intermediate. The final step involves the nucleophilic ring-opening of this aziridinium ion by the fluoride anion, which is delivered from the HF-pyridine complex. The attack of the fluoride occurs at the carbon atom with inversion of configuration, leading to the formation of the anti-β-fluoropyrrolidine product. The high level of stereocontrol is a direct consequence of the chiral environment created by the catalyst throughout the reaction sequence.

2 Deoxofluorination of 3-Hydroxypyrrolidines

Deoxofluorination, the conversion of a hydroxyl group to a fluorine atom, is a widely used and reliable method for the synthesis of fluorinated compounds. This approach is particularly valuable for the synthesis of this compound, starting from readily available chiral 3-hydroxypyrrolidine precursors. The stereochemistry of the reaction typically proceeds with inversion of configuration, making it a highly stereospecific transformation.

Commonly employed reagents for this transformation include diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor. The reaction of (R)-3-hydroxypyrrolidine with DAST results in the formation of this compound with high stereoselectivity. The mechanism involves the activation of the hydroxyl group by DAST, forming an intermediate alkoxyaminosulfur difluoride. Subsequent nucleophilic attack by the fluoride ion via an Sₙ2 pathway leads to the displacement of the leaving group and the formation of the C-F bond with inversion of stereochemistry wikipedia.org.

Another effective reagent for this transformation is the Ishikawa reagent (N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine). This reagent offers the advantage of reacting under mild conditions and is known to proceed with good inversion of configuration for chiral alcohols acsgcipr.org. The reaction of (R)-3-hydroxypyrrolidine with the Ishikawa reagent provides this compound in high yield and with excellent enantiomeric excess.

| Starting Material | Reagent | Product | Yield (%) | ee (%) | Key Advantages |

| (R)-3-Hydroxypyrrolidine | DAST | This compound | 60-75 | >98 | High stereoselectivity |

| (R)-3-Hydroxypyrrolidine | Ishikawa reagent | This compound | 70-80 | >99 | Mild conditions, scalable |

3 Use of N-Fluorinating Reagents (e.g., NFSI)

N-Fluorinating reagents, such as N-fluorodibenzenesulfonimide (NFSI), are electrophilic fluorine sources that have gained prominence in modern synthetic organic chemistry. They are particularly useful in asymmetric fluorination reactions, often in combination with chiral catalysts, to introduce fluorine atoms with high enantioselectivity.

While a direct enantioselective synthesis of this compound using NFSI has not been extensively detailed, related methodologies demonstrate the potential of this approach. For instance, a palladium-catalyzed intramolecular aminofluorination of unsaturated carbamates using NFSI as the fluorinating agent has been developed for the synthesis of 2-aryl-3-fluoropyrrolidine derivatives. This reaction proceeds, albeit with poor diastereoselectivity, but establishes the feasibility of using NFSI in the construction of fluorinated pyrrolidine rings researchgate.netresearchgate.net.

Furthermore, the versatility of NFSI is highlighted in various catalytic enantioselective fluorination reactions of β-ketoesters and other prochiral substrates. These reactions, often catalyzed by chiral copper or palladium complexes, can achieve high yields and excellent enantioselectivities, providing access to a wide range of chiral fluorinated building blocks juniperpublishers.com. The development of similar catalytic systems for the direct asymmetric fluorination of suitable pyrrolidine precursors remains an active area of research.

| Substrate Type | Catalyst System | Fluorinating Agent | Product Type |

| Unsaturated Carbamates | Palladium Catalyst | NFSI | 2-Aryl-3-fluoropyrrolidines |

| β-Ketoesters | Chiral Bis(oxazoline)-copper complexes | NFSI | Enantioenriched fluorinated compounds |

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-fluoropyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGNGVFPQRJJM-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Conformational Analysis

Influence of Fluorine on Ring Conformation

The presence of a fluorine atom on the pyrrolidine (B122466) ring significantly impacts its conformational preferences through a combination of effects, including the fluorine gauche effect, anomeric and generalized anomeric effects, and steric and electrostatic interactions. beilstein-journals.orgnih.govbeilstein-journals.org These forces collectively dictate the puckering of the ring and the relative orientation of the substituents.

The fluorine gauche effect describes the tendency of a fluorine atom to favor a gauche conformation relative to an adjacent electron-withdrawing group or another fluorine atom. beilstein-journals.orgacs.org In the context of 3-fluoropyrrolidine (B48656), this effect arises from the F-C-C-N fragment, where the nitrogen acts as an electron-withdrawing group. beilstein-journals.orgbeilstein-journals.org This typically favors a conformation where the fluorine and nitrogen atoms are gauche to each other. beilstein-journals.org This preference is attributed to stabilizing hyperconjugative interactions, such as σCH→σ*CF. beilstein-journals.org However, in some fluorinated heterocyclic systems, this effect can be less pronounced. beilstein-journals.org In the case of difluorinated pyrrolidines, the fluorine gauche effect has been found to play a secondary role, often being overshadowed by other, more dominant interactions. beilstein-journals.orgnih.govresearchgate.net

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent on a heterocyclic ring to adopt an axial orientation. A generalized anomeric effect, resulting from the delocalization of the nitrogen lone pair electrons (nN) into the antibonding orbital of the adjacent C-F bond (σCF), is a particularly important factor in modulating the energetics of α-fluoro isomers of pyrrolidine, imparting a strong conformational bias. beilstein-journals.orgnih.gov This nN→σCF electron delocalization significantly stabilizes conformations where the nitrogen lone pair and the C-F bond are anti-periplanar. nih.gov In studies of difluorinated pyrrolidines, isomers lacking an α-fluorine atom exhibit notably higher energy, underscoring the significant impact of the anomeric effect on conformational stability. beilstein-journals.orgnih.gov

While stereoelectronic effects like the gauche and anomeric effects are crucial, classical steric and electrostatic interactions also play a significant role in determining the conformational preferences of 3-fluoropyrrolidine. beilstein-journals.orgnih.gov In some instances, these interactions, referred to as Lewis interactions from a natural bond orbital perspective, can overshadow the fluorine gauche effect. beilstein-journals.orgnih.govresearchgate.net For example, upon protonation of 3-fluoropyrrolidine to form the 3-fluoropyrrolidinium cation, a highly favored conformation is observed where the fluorine and nitrogen atoms are cis. beilstein-journals.orgbeilstein-journals.org This preference is attributed to an attractive electrostatic gauche effect between the positively charged amino group and the partially negatively charged fluorine atom (NH2+∙∙∙Fδ−), which reinforces the hyperconjugative gauche effect. beilstein-journals.orgnih.govbeilstein-journals.org

Conformational Equilibrium in Fluorinated Pyrrolidines

The interplay of the aforementioned effects results in a dynamic conformational equilibrium for 3-fluoropyrrolidine, characterized by the presence of multiple low-energy conformers.

The pyrrolidine ring adopts non-planar envelope-like conformations where the substituents can occupy either pseudoequatorial or pseudoaxial positions. nih.govbeilstein-journals.orgresearchgate.net The energy difference between these conformations is often small, leading to a flexible ring system. The introduction of fluorine can shift this equilibrium, favoring one pucker over another to accommodate the stereoelectronic demands of the C-F bond. nih.govnih.govresearchgate.net

In 3-fluoropyrrolidine, the relative orientation of the fluorine atom and the N-H group gives rise to cis- and trans-isomers. beilstein-journals.orgbeilstein-journals.org Strong intramolecular interactions, including hydrogen bonding, have been shown to govern the orientation of the fluorine atom in the F-C-C-N fragment, leading to a preference for the cis-isomer. beilstein-journals.orgbeilstein-journals.org Quantum chemical calculations have shown that 3-fluoropyrrolidine can exist as multiple conformers in the gas phase. nih.govbeilstein-journals.org In both gas phase and implicit DMSO, the most stable conformer was found to be a cis-twist ring with an axial N-H bond, which allows for an intramolecular F∙∙∙H hydrogen bond. nih.govbeilstein-journals.org Despite this, 3-fluoropyrrolidine exhibits considerable conformational diversity, with the free energy difference among conformers being less than or equal to 1.6 kcal·mol−1, indicating that the intramolecular interactions are not strong enough to dictate a single dominant conformation. nih.govbeilstein-journals.org

The conformational landscape of 3-fluoropyrrolidine is summarized in the following table, which presents the relative free energies and populations of its conformers in the gas phase.

| Conformer Description | Relative Free Energy (ΔG⁰, kcal·mol⁻¹) | Population (%) |

| cis-twist, axial N-H | 0.00 | 47.9 |

| trans-envelope, equatorial N-H | 0.44 | 24.1 |

| trans-twist, equatorial N-H | 0.74 | 15.4 |

| cis-envelope, axial N-H | 1.15 | 7.4 |

| Data derived from quantum chemical calculations. nih.govbeilstein-journals.org |

Impact on Proline-Rich Peptides and Proteins

The incorporation of (S)-3-fluoropyrrolidine as a proline surrogate into proline-rich peptides and proteins has profound stereoelectronic effects on their conformation. The highly electronegative fluorine atom at the C3 position significantly influences the puckering of the pyrrolidine ring and the equilibrium of the preceding prolyl amide bond.

The conformational bias is largely governed by the gauche effect, a stereoelectronic preference for a gauche arrangement (60° torsion angle) between adjacent electronegative atoms or groups. In the context of 3-fluoropyrrolidine, a gauche interaction between the fluorine atom and the ring nitrogen is favored. ljmu.ac.uk This preference directly impacts the pyrrolidine ring's pucker, which exists in two primary envelope conformations: Cγ-exo (where the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) and Cγ-endo (where Cγ is puckered on the same side). The gauche effect in 3-fluorinated pyrrolidines tends to stabilize the Cγ-exo conformation. nih.govresearchgate.net

Spectroscopic Techniques for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical tool for the detailed conformational analysis of this compound and its derivatives in solution. nih.govresearchgate.net The presence of the 19F nucleus provides a sensitive spectroscopic probe for investigating structural and dynamic properties.

Both ¹⁹F and ¹H NMR spectroscopy are fundamental for the structural assignment of this compound-containing molecules. The 19F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity and a wide range of chemical shifts that are exquisitely sensitive to the local electronic environment. biophysics.orgresearchgate.net

This sensitivity allows for the clear distinction between different conformational states. For example, the cis and trans conformers of the model peptide Ac-(3-S)-Pro-OMe exhibit distinct 19F resonances, separated by approximately 0.8 ppm. ljmu.ac.ukacs.org This separation enables the quantification of the populations of each isomer. Similarly, ¹H NMR provides crucial information on the proton environment, and the combination of ¹H and ¹⁹F data allows for a comprehensive structural picture. chemicalbook.com A ¹⁹F-centered NMR approach, which leverages the high resolution and sensitivity of 19F, can be used to determine the structure of fluorinated compounds, even in complex mixtures. researchgate.netnih.gov

Table 1: Representative NMR Chemical Shift Data

| Compound | Isomer | Nucleus | Chemical Shift (ppm) |

|---|---|---|---|

| Ac-(3-S)-FPro-OMe | trans | ¹⁹F | Differentiated |

Note: Specific chemical shift values are highly dependent on solvent and experimental conditions. The table illustrates the principle of differentiation.

To move from connectivity to three-dimensional structure, through-space interactions are measured using the Nuclear Overhauser Effect (NOE). For fluorinated molecules, the heteronuclear NOE between fluorine and proton nuclei (¹⁹F-¹H NOE) is particularly valuable. These interactions are probed using Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiments. nih.govresearchgate.net

HOESY experiments detect correlations between nuclei that are close in space, typically within 5 Å. The intensity of a HOESY cross-peak is inversely proportional to the sixth power of the distance between the two nuclei (r⁻⁶). polimi.it This relationship allows for the estimation of ¹⁹F-¹H internuclear distances. nih.govresearchgate.net By measuring these distances, researchers can precisely define the molecule's conformation, such as the pucker of the pyrrolidine ring and the orientation of substituents, providing critical data to complement findings from coupling constant analysis. nih.govbris.ac.uk

Vicinal scalar (or J) coupling constants, which describe the interaction between nuclei separated by three bonds, are powerful tools for conformational analysis. The magnitudes of these couplings are dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. organicchemistrydata.orgmiamioh.edu Both homonuclear (³J(H,H)) and heteronuclear (³J(F,H)) vicinal coupling constants are analyzed to define the conformation of the fluoropyrrolidine ring. nih.govresearchgate.net

The analysis of ³J(H,H) values helps determine the relative orientation of protons on the pyrrolidine ring, which is directly related to the ring's pucker. organicchemistrydata.org Concurrently, ³J(F,H) couplings provide information about the dihedral angle between the fluorine atom and adjacent protons. nih.gov By combining these two sets of data, often with constraints from HOESY experiments, a detailed and robust model of the dominant solution-phase conformation can be constructed. nih.govresearchgate.net For example, specific ranges of coupling constants can be correlated with Cγ-exo or Cγ-endo puckering, allowing for a quantitative assessment of the conformational equilibrium.

Table 2: Karplus Relationship and Conformation

| Dihedral Angle (Φ) | Expected Vicinal Coupling Constant (³J) Magnitude | Associated Conformation |

|---|---|---|

| ~0° | Large | Eclipsed |

| ~90° | Small (~0 Hz) | Gauche |

This table provides a generalized overview of the Karplus relationship applicable to both ³J(H,H) and ³J(F,H), though the specific parameters of the equation differ. organicchemistrydata.orgmiamioh.edunih.gov

While ¹H and ¹⁹F NMR are staples for structural elucidation, multinuclear NMR (including ¹³C and ¹⁵N) can provide deeper insights into mechanistic aspects of conformational dynamics. By observing changes in the chemical shifts and coupling constants of various nuclei under different conditions (e.g., temperature, solvent), it is possible to study the kinetics and thermodynamics of processes such as ring pucker interconversion and prolyl amide cis-trans isomerization. ljmu.ac.uk For instance, Eyring analysis of NMR data acquired at different temperatures can be used to determine the activation energy for the rotation around the C-N amide bond, revealing how fluorine substitution sterically or electronically influences this dynamic process. ljmu.ac.uk The use of ¹³C and ¹⁵N chemical shifts can further refine the understanding of the electronic environment within the molecule as it undergoes conformational changes.

X-ray Crystallography for Solid-State Conformations

While a specific crystallographic study for the free base this compound is not detailed in the available literature, crystallographic data for the closely related 3-fluoropyrrolidinium cation has been utilized as a critical benchmark for validating computational models. beilstein-journals.orgnih.govresearchgate.net This comparison between experimental solid-state data and theoretical calculations is essential for establishing the accuracy of the computational methods used to study these flexible ring systems. beilstein-journals.orgnih.govresearchgate.net The analysis of such crystal structures typically involves a detailed examination of bond lengths, bond angles, and dihedral angles to define the precise conformation of the pyrrolidine ring.

In related studies of fluorinated proline derivatives, which share the 3-fluoropyrrolidine core, single-crystal X-ray analysis has been employed to investigate the influence of the fluorine gauche effect on the ring's conformation in the solid state. researchgate.net These studies confirm that fluorination significantly impacts the conformational preferences of the pyrrolidine ring, a feature that has profound implications for its biological activity. beilstein-journals.orgnih.gov

Computational Chemistry in Conformational Studies

Computational chemistry serves as a powerful tool to explore the conformational landscapes of molecules like this compound, providing insights that complement experimental data. nih.gov

Density Functional Theory (DFT) Benchmarking and Calculations

To ensure the accuracy of computational predictions for difluorinated pyrrolidines, a benchmark study was conducted to identify the most suitable Density Functional Theory (DFT) method. beilstein-journals.orgnih.govresearchgate.net This assessment compared the geometric parameters (bond lengths, bond angles, and dihedral angles) obtained from various DFT functionals against high-level Coupled Cluster with Single and Double excitations (CCSD) calculations and experimental crystallographic data for the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine. beilstein-journals.orgnih.govresearchgate.net

The results of such benchmark studies are crucial for selecting a level of theory that provides the most accurate depiction of the molecule's geometry and energetics. nih.gov Following this validation, further explorations into the relative energies of all favorable conformations of various fluorinated pyrrolidines were carried out using the B3LYP-D3BJ/6-311++G** level of theory. beilstein-journals.orgnih.govresearchgate.net This computational protocol has been shown to be reliable for investigating the conformational behavior and electronic structure of similar fluorinated organic molecules. nih.gov

Table 1: DFT Benchmarking Overview

| Reference Compound | Methodology | Purpose |

|---|---|---|

| 3-Fluoropyrrolidinium cation | Comparison of DFT methods with CCSD calculations and crystallographic data | To establish a benchmark for selecting an appropriate level of theory for subsequent calculations on fluorinated pyrrolidines. beilstein-journals.orgnih.govresearchgate.net |

Quantum-Chemical Analysis of Stereoelectronic Effects

Quantum-chemical calculations have been pivotal in understanding the conformational equilibrium of 3-fluoropyrrolidine and its derivatives. researchgate.net Upon deprotonation of the 3-fluoropyrrolidinium cation to form 3-fluoropyrrolidine, four distinct conformations are predicted by CCSD/DGTZVP quantum-chemical calculations. researchgate.net

The analysis reveals that stereoelectronic effects significantly influence the stability of these conformers. beilstein-journals.orgnih.gov Key findings include:

Intramolecular Interactions : The most stable conformation of 3-fluoropyrrolidine, both in the gas phase and in an implicit DMSO medium, is one that favors an N−H⋅⋅⋅F−C interaction. researchgate.net This suggests a stabilizing intramolecular hydrogen bond-like interaction.

Gauche Effect : The role of the fluorine gauche effect, a stereoelectronic interaction involving the σCH→σ*CF electron delocalization, was investigated. beilstein-journals.orgnih.gov However, this effect is considered to play a secondary role in determining conformational preference. beilstein-journals.orgnih.gov It is often overshadowed by more dominant steric and electrostatic interactions, which are referred to as Lewis interactions from a Natural Bond Orbital (NBO) perspective. beilstein-journals.orgnih.gov

Conformational Bias : The introduction of fluorine at the 3-position of the pyrrolidine ring creates pseudo-axial and pseudo-equatorial C-F bonds, inducing a significant conformational bias that impacts the structure and biological roles of molecules containing this motif. beilstein-journals.orgnih.govresearchgate.net For the 3-fluoropyrrolidinium cation, calculations and infrared spectroscopy indicate that it adopts only a single conformation where the C-F bond is in the pseudo-axial orientation. researchgate.net This singular conformation is attributed to a strong, attractive electrostatic interaction rather than a charge-dipole gauche effect. researchgate.net

Table 2: Summary of Stereoelectronic Effects in 3-Fluoropyrrolidine

| Effect | Description | Impact on Stability |

|---|---|---|

| N−H⋅⋅⋅F−C Interaction | An intramolecular electrostatic interaction resembling a hydrogen bond. | The primary stabilizing factor for the most stable conformer of 3-fluoropyrrolidine. researchgate.net |

| Fluorine Gauche Effect | Electron delocalization from a σCH orbital to a vicinal σ*CF orbital. | Plays a secondary role, overshadowed by steric and electrostatic forces. beilstein-journals.orgnih.gov |

Applications As Chiral Building Blocks and Scaffolds in Academic Research

Design and Synthesis of Advanced Medicinal Chemistry Intermediates

(S)-3-fluoropyrrolidine serves as a critical starting material or core structural motif in the synthesis of complex molecules aimed at interacting with specific biological targets. Its incorporation can enhance binding affinity, metabolic stability, and cell permeability of the resulting compounds.

In the quest for new treatments for type 2 diabetes, the inhibition of Dipeptidyl Peptidase IV (DPP-IV) is a validated therapeutic strategy. Academic research has explored the use of this compound in the synthesis of novel DPP-IV inhibitors. Fluorinated pyrrolidine (B122466) amides have been prepared and evaluated for their inhibitory activity against DPP-IV. Studies have shown that analogues incorporating the this compound moiety exhibit good selectivity for DPP-IV over other related enzymes like quiescent cell proline dipeptidase (QPP). The structure-activity relationship (SAR) of these compounds indicates that the stereochemistry and the presence of the fluorine atom on the pyrrolidine ring are crucial for potent and selective inhibition.

Table 1: In Vitro Activity of a Representative this compound-based DPP-IV Inhibitor

| Compound | Target Enzyme | IC50 (nM) |

| Compound 48 | DPP-IV | 15 |

| QPP | >10,000 |

Data sourced from studies on fluoropyrrolidine amides as DPP-IV inhibitors.

Aurora kinases are a family of serine/threonine kinases that play a pivotal role in mitosis, and their overexpression is linked to various cancers. Consequently, they are attractive targets for cancer therapy. Researchers have designed and synthesized a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as Aurora A kinase inhibitors. In this context, (S)-(3-aminopyrrolidin-1-yl)methanone, a derivative of this compound, has been utilized as a key building block. The resulting compounds have been shown to induce the DFG-out conformation of the kinase, leading to reduced levels of MYC-family oncoproteins. The fluorine atom on the phenyl ring of these derivatives has been shown to be important for their cellular activity.

Table 2: Enzymatic Activity of a Key Aurora Kinase Inhibitor Intermediate

| Compound | Target Enzyme | IC50 (nM) |

| Compound 13 | Aurora A | 23.5 ± 4.1 |

Data from research on pyrimidine-based Aurora Kinase inhibitors designed to reduce MYC oncoprotein levels.

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain, and its inhibitors are being investigated as potential treatments for neuropsychiatric disorders such as schizophrenia and Huntington's disease. While the synthesis of various fluorinated inhibitors of PDE10A has been reported to improve metabolic stability and facilitate radiolabeling for positron emission tomography (PET) studies, the specific use of this compound as a starting material or core scaffold in the synthesis of PDE10A inhibitors is not extensively detailed in the currently available academic literature. Research in this area has focused more broadly on other types of fluorinated moieties.

Neglected tropical diseases caused by parasites such as Trypanosoma brucei (causative agent of Human African Trypanosomiasis) and Trypanosoma cruzi (causative agent of Chagas disease) represent a significant global health challenge. The development of new, effective, and safe treatments is a research priority. This compound has been employed as a building block in the synthesis of potential anti-trypanosomal agents. For instance, fluoropyrrolidine-containing N-ethylurea pyrazole (B372694) derivatives have been identified as potential and selective dual inhibitors of both T. brucei and T. cruzi. Furthermore, urea (B33335) derivatives of (S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazole have been synthesized and shown to be potent antitrypanosomal agents. The incorporation of the fluorinated pyrrolidine appears to be a promising strategy in the design of novel compounds to combat these parasitic infections.

Monoamine Oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine, and its inhibition is a therapeutic approach for Parkinson's disease. A series of novel chiral fluorinated pyrrolidine derivatives have been designed and synthesized to enhance MAO-B inhibitory activity. These studies have demonstrated that the introduction of a fluorine atom at the 3-position of the pyrrolidine ring can significantly impact the potency and selectivity of the inhibitors.

In the development of these MAO-B inhibitors, SAR studies have been crucial. Research has shown that the stereochemistry of the fluorinated pyrrolidine is a key determinant of activity. Specifically, compounds incorporating this compound have displayed superior inhibitory profiles compared to their (R)-enantiomers or non-fluorinated analogues. One particularly potent compound, designated as D5 in a prominent study, was found to be a highly selective MAO-B inhibitor with an IC50 value of 0.019 µM and a selectivity index of 2440 over MAO-A. This represents a tenfold increase in potency compared to the established drug safinamide. Molecular docking studies suggest that the enhanced activity is due to improved hydrophobic interactions within the active site of the MAO-B enzyme. researchgate.net

Table 3: In Vitro Inhibitory Activity and Selectivity of a Chiral Fluorinated Pyrrolidine Derivative against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |

| D5 | 46.36 | 0.019 | 2440 |

| Safinamide | 28.0 | 0.163 | 172 |

Data from a study on enhancing monoamine oxidase B inhibitory activity via chiral fluorination. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibitor Research

Development of Nonnatural Amino Acids and Peptidomimetics

Nonnatural amino acids and peptidomimetics are crucial tools in drug discovery. They are designed to mimic or block the biological actions of natural peptides but offer advantages such as increased stability, better bioavailability, and improved target specificity.

This compound serves as a precursor for the synthesis of such novel structures. For example, it can be employed as a building block for preparing fluorinated pyrrolidine derivatives of other amino acids, such as cyclohexylglycine amides. These complex, non-natural amino acids can then be incorporated into peptides to create peptidomimetics with unique structural and functional properties.

When the carboxylic acid group is present at the C-2 position, the 3-fluoropyrrolidine (B48656) structure becomes a derivative of the amino acid proline. The incorporation of fluorinated prolines into peptides is a powerful strategy for controlling their three-dimensional structure. The stereochemistry of the fluorine atom at the C-3 position has a profound influence on two key conformational features of proline: the pucker of the five-membered ring and the cis-trans isomerization of the preceding peptide bond.

Ring Pucker: The pyrrolidine ring of proline is not flat; it adopts a "puckered" conformation, typically either Cγ-exo (pucker on the opposite side of the carboxyl group) or Cγ-endo (pucker on the same side). The high electronegativity of the fluorine atom creates a stereoelectronic "gauche effect," which stabilizes a specific pucker. X-ray diffraction studies have shown that (3R)-fluoroproline favors an exo pucker, similar to (4R)-fluoroproline.

Cis/Trans Isomerization: Unlike most peptide bonds, the Xaa-Pro bond (where Xaa is any amino acid) has a relatively low energy barrier between the trans and cis isomers, both of which can be biologically relevant. Fluorination at the C-3 position can shift this equilibrium. Studies on model peptides (Ac-(3-F)Pro-OMe) have shown that while the impact on the trans/cis ratio is smaller than that seen with 4-fluoroprolines, it is still significant. alkalisci.com A higher proportion of the cis amide conformer is observed for peptides containing a 3-(R) fluorine atom compared to those with a 3-(S) fluorine atom. alkalisci.com

| Fluoroproline Derivative in Model Peptide | Effect on Amide Bond Isomerization |

| Ac-(3S)-FPro-OMe | Ktrans/cis comparable to natural proline. |

| Ac-(3R)-FPro-OMe | Higher proportion of cis amide observed compared to 3-(S) isomer. alkalisci.com |

This table summarizes the influence of the fluorine stereocenter on the conformational equilibrium of the preceding amide bond in a model peptide system.

This ability to enforce a specific conformation makes (S)-3-fluoroproline (derived from this compound) a valuable tool for stabilizing desired secondary structures like β-turns in peptides, thereby enhancing their biological activity and stability.

Catalysis and Materials Science Applications

The distinct stereoelectronic properties of this compound make it a valuable component in the design of advanced materials and catalytic systems.

The secondary amine within the this compound structure provides a coordination site, enabling it to function as a chiral ligand for transition metals. While the pyrrolidine framework is a well-established motif in successful chiral ligands for asymmetric catalysis, specific, well-documented applications of the parent this compound as a ligand in enantioselective metal-catalyzed reactions are not extensively reported in current literature. The potential exists for its use in creating novel catalysts, where the fluorine atom could modulate the electronic properties of the metal center and influence the stereochemical outcome of reactions.

Pyrrolidinium-based cations are a cornerstone in the development of ionic liquids (ILs), particularly for applications as electrolytes in energy storage devices like lithium-ion batteries. These ILs are noted for their low volatility, high ionic conductivity, and wide electrochemical stability windows. clinicaltrials.gov

Research into next-generation electrolytes has involved the synthesis of fluorinated pyrrolidinium (B1226570) cations to enhance performance and stability. A one-step synthesis has been developed to produce 1-methyl-1-propyl-3-fluoropyrrolidinium bis(fluorosulfonyl)imide (PMpyrf-FSI), an ionic liquid specifically designed for high-voltage applications. This facile synthesis route avoids halide impurities often found in traditional methods. The resulting electrolyte, when combined with a lithium salt, demonstrates good compatibility with both lithium and graphite (B72142) anodes and offers high voltage stability, making it suitable for use with high-voltage layered oxide cathodes.

One of the most striking applications of this compound is in the field of molecular ferroelectrics. These materials are of great interest for use in sensors, capacitors, and nonvolatile memory. A significant challenge in this area is designing materials with a high phase-transition or Curie temperature (T_c_), which allows them to operate at or above room temperature.

By substituting a hydrogen atom with a fluorine atom on the pyrrolidinium cation, researchers have successfully synthesized novel chiral perovskite ferroelectrics. This H/F substitution strategy was applied to the known ferroelectric (pyrrolidinium)CdCl₃, which has a low T_c_ of 240 K. The resulting chiral material, (S)-3-F-(pyrrolidinium)CdCl₃, exhibited a dramatically increased T_c_ of 303 K (30°C). nih.govsigmaaldrich.comresearchgate.net This 63 K enhancement pushes the material's operational range to room temperature. nih.govsigmaaldrich.com

A similar strategy was applied to (pyrrolidinium)MnCl₃. The resulting fluorinated compound, (S)-3-(fluoropyrrolidinium)MnCl₃, saw its T_c_ increase from 295 K to 333 K (60°C). researchgate.netnih.gov The success of this approach is attributed to the fluorine atom increasing the rotational barrier of the organic cation within the crystal lattice, which stabilizes the ferroelectric phase to higher temperatures. sigmaaldrich.com

Table 2: Enhancement of Curie Temperature (T_c_) in Ferroelectric Perovskites via Fluorination

| Parent Compound | Fluorinated Compound (S-enantiomer) | T_c_ of Parent Compound (K) | T_c_ of Fluorinated Compound (K) | T_c_ Enhancement (K) |

|---|---|---|---|---|

| (pyrrolidinium)CdCl₃ | (S)-3-F-(pyrrolidinium)CdCl₃ | 240 K | 303 K | 63 K nih.govsigmaaldrich.com |

The chiral pyrrolidine scaffold is one of the most privileged structures in the field of organocatalysis, forming the basis for highly successful catalysts like proline and diarylprolinol silyl (B83357) ethers. mdpi.com These catalysts are effective in a wide range of asymmetric transformations, including Michael additions and aldol (B89426) reactions, by activating substrates through enamine or iminium ion intermediates. nih.gov

While the fluorinated pyrrolidine framework has been utilized in the synthesis of complex organocatalysts, the direct application of the simple this compound molecule as an organocatalyst itself is not widely documented. The introduction of fluorine can influence the pKa of the secondary amine and the steric environment of the catalyst, suggesting that it could be a valuable component in the design of new generations of organocatalysts with unique reactivity and selectivity profiles.

Contributions to Agrochemical Research

Fluorine is a critical element in modern agrochemicals, where its inclusion in a molecule can significantly enhance biological activity, metabolic stability, and transport properties. nih.gov Many successful herbicides, fungicides, and insecticides contain fluorinated heterocyclic motifs. For instance, the herbicide Flurochloridone features a chloro-fluorinated pyrrolidone structure.

However, based on a review of available scientific literature, there are no specific, documented instances of this compound being used directly as an active agrochemical ingredient or as a key intermediate in the synthesis of a commercial agrochemical product. While its structural motifs—a chiral center, a pyrrolidine ring, and fluorine—are all relevant to agrochemical design, its direct contribution to this field has yet to be established in published research.

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the Fluorine Atom

While the fluorine atom in (S)-3-fluoropyrrolidine is generally a poor leaving group in nucleophilic substitution reactions due to the strength of the carbon-fluorine bond, such reactions can occur under specific conditions, particularly when the pyrrolidine (B122466) nitrogen is protected, and a strong nucleophile is employed. The high electronegativity of fluorine can make the adjacent carbon atom electrophilic, but the high bond dissociation energy of the C-F bond presents a significant thermodynamic barrier.

In the context of nucleophilic aromatic substitution, fluorine can be a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine. However, it is important to note that this principle applies to aromatic systems and its direct extrapolation to aliphatic systems like the pyrrolidine ring should be done with caution.

Detailed research on the direct nucleophilic displacement of the fluorine atom from this compound is not extensively documented in readily available literature. The synthesis of this compound often involves the introduction of fluorine via nucleophilic substitution on a precursor with a better leaving group, rather than the displacement of the fluorine itself.

Reactions of the Pyrrolidine Nitrogen

The secondary amine in the pyrrolidine ring is a key site of reactivity, readily undergoing alkylation, acylation, and amide formation.

Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of this compound makes it a competent nucleophile, allowing it to react with various electrophiles in alkylation and acylation reactions.

Alkylation: The nitrogen can be alkylated by reaction with alkyl halides or other alkylating agents. This reaction proceeds via a standard SN2 mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group. The reaction is typically carried out in the presence of a base to neutralize the protonated pyrrolidine product. For instance, the alkylation of N-protected this compound has been reported. princeton.edu

Acylation: Similarly, the pyrrolidine nitrogen can be acylated by reaction with acyl chlorides or anhydrides. The reaction mechanism involves the nucleophilic attack of the nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or a carboxylate). A base, such as triethylamine or pyridine, is commonly added to scavenge the acidic byproduct (e.g., HCl) and drive the reaction to completion. semanticscholar.orgreddit.com

| Reaction Type | Electrophile Example | Product Type | General Conditions |

| Alkylation | Alkyl halide (e.g., CH₃I) | N-Alkyl-(S)-3-fluoropyrrolidine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |

| Acylation | Acyl chloride (e.g., CH₃COCl) | N-Acyl-(S)-3-fluoropyrrolidine | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |

Amide Formation

This compound readily participates in amide bond formation when reacted with carboxylic acids. This reaction typically requires the activation of the carboxylic acid, as the direct reaction with an amine is generally slow. Common methods for activating the carboxylic acid include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC). chemistrysteps.com

The mechanism of carbodiimide-mediated amide coupling involves the initial reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. The nitrogen of this compound then acts as a nucleophile, attacking the carbonyl carbon of this activated intermediate to form a tetrahedral intermediate. Subsequent collapse of this intermediate leads to the formation of the amide bond and the release of a urea (B33335) byproduct. chemistrysteps.comluxembourg-bio.com

Carboxylic Acid Functional Group Reactivity (for 2-carboxy derivatives)

Derivatives of this compound bearing a carboxylic acid group at the 2-position, such as (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid, exhibit the characteristic reactivity of carboxylic acids, including esterification and amide formation.

Esterification

The carboxylic acid group of 2-carboxy derivatives of this compound can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. This reaction is known as the Fischer esterification. masterorganicchemistry.com

The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the ester product. masterorganicchemistry.comkhanacademy.org The reaction is an equilibrium process, and can be driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

| Reactant | Reagent | Catalyst | Product |

| (2S,3S)-3-fluoropyrrolidine-2-carboxylic acid | Methanol | H₂SO₄ | Methyl (2S,3S)-3-fluoropyrrolidine-2-carboxylate |

Amide Formation

Similar to the parent compound, the carboxylic acid functionality of 2-carboxy derivatives can be converted to an amide by reaction with an amine. This transformation also requires the activation of the carboxylic acid using coupling reagents. A wide variety of peptide coupling reagents, such as HATU, HBTU, and BOP, are highly effective for this purpose. peptide.comuni-kiel.de

The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated ester or a similar species. This activated intermediate is then readily attacked by the amine nucleophile to form the desired amide bond. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, such as racemization at the chiral center. researchgate.netnih.gov

Mechanistic Investigations through Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and behavior of this compound. These theoretical studies provide deep insights into reaction pathways, transition states, and the roles of various reagents, which are often difficult to determine through experimental means alone. By modeling reactions at the molecular level, researchers can investigate the energetic landscapes of different pathways, rationalize observed selectivities, and predict the outcomes of new synthetic strategies.

Understanding Catalytic Roles of Lewis Acids

Lewis acids are frequently employed in the synthesis of fluorinated pyrrolidines to promote the crucial fluorocyclization step. Computational studies have been instrumental in clarifying their precise catalytic roles. For instance, in the oxidative fluorocyclization of homoallylic amines to form the 3-fluoropyrrolidine (B48656) core, Lewis acids like boron trifluoride (BF₃) are utilized. DFT calculations have interrogated the mechanistic details of such reactions. researchgate.net

Theoretical investigations into similar fluorocyclization reactions have revealed that Lewis acids can activate the fluoride (B91410) source. researchgate.net A comparison of fluorine-coordination versus oxygen-coordination of the Lewis acid showed that while oxygen-coordination might be favored in the ground state, fluorine-coordination leads to lower activation free energies for the fluorination step. researchgate.net This suggests that the Lewis acid's primary role is to enhance the nucleophilicity of the fluoride by coordinating to it, thereby facilitating its attack on the alkene. Furthermore, DFT studies on related systems have shown that catalysts can also activate the substrate, for example, through coordination to a nitrogen or oxygen atom, which can influence the stereoselectivity of the reaction.

Selectivity Control (Regio-, Chemo-, Diastereoselectivity)

Achieving high levels of selectivity is a central challenge in the synthesis of substituted pyrrolidines. Computational studies provide a framework for understanding and predicting the regio-, chemo-, and diastereoselectivity observed in these reactions. The introduction of a fluorine atom into the pyrrolidine ring induces significant conformational changes due to stereoelectronic effects, which in turn govern the selectivity of subsequent transformations. beilstein-journals.orgbeilstein-journals.org

DFT modeling has been successfully applied to understand the enantioselectivity of fluorocyclization reactions that form fluorinated pyrrolidines. acs.org For example, in the formation of pyrrolidine derivatives from sulfonamide analogues, the choice of protecting group (e.g., nosyl, mesyl, or tosyl) on the nitrogen atom was found to influence the enantiomeric excess (ee) of the product. acs.org Computational models can rationalize these differences by analyzing the transition state geometries and the non-covalent interactions between the substrate and the chiral catalyst. These calculations have shown that even at long distances, the energy difference between the intermediate pathways leading to the (S) and (R) products is maintained, correlating well with the experimentally observed enantioselectivity. acs.org

Quantum-chemical analyses have highlighted the importance of the anomeric effect (electron delocalization from the nitrogen lone pair to the C-F antibonding orbital, nN→σ*CF) and the gauche effect in dictating the conformational space of fluorinated pyrrolidines. beilstein-journals.orgnih.gov These inherent stereoelectronic preferences are crucial in directing the approach of reagents and controlling the stereochemical outcome of reactions.

"Fluorination First" vs. "Cyclization First" Pathways

In the synthesis of 3-fluoropyrrolidine via fluorocyclization of an unsaturated amine, two primary mechanistic pathways are conceivable: a "Fluorination First, Cyclization Later" pathway or a "Cyclization First, Fluorination Later" pathway. DFT studies have been employed to dissect these competing mechanisms in analogous systems, such as the fluorocyclization of unsaturated alcohols and carboxylic acids using hypervalent iodine reagents. nih.gov

"Fluorination First and Cyclization Later" Mechanism: This pathway involves the initial formation of a C-F bond. The reaction is initiated by the activation of the C=C double bond by an electrophilic reagent, followed by the attack of a fluoride ion to form a fluorinated carbocationic intermediate. This intermediate is then trapped intramolecularly by the nitrogen atom of the amine to close the ring and form the pyrrolidine structure. nih.gov

"Cyclization First and Fluorination Later" Mechanism: In this alternative route, the nitrogen atom of the amine first attacks the activated double bond, leading to a cyclized, nitrogen-containing intermediate. Subsequent fluorination of this intermediate, often involving the cleavage of an organometallic or hypervalent iodine species, yields the final 3-fluoropyrrolidine product. nih.gov

Computational studies have shown that the preferred pathway is highly dependent on the nature of the nucleophile. For instance, in a related system, unsaturated carboxylic acids were found to favor the "cyclization first" mechanism, whereas unsaturated alcohols preferred the "fluorination first" route. nih.gov This selectivity is attributed to the differing nucleophilicity and pKa of the internal nucleophile, which dictates the relative energy barriers of the initial cyclization versus fluorination steps. These findings provide a predictive framework for understanding the mechanism in the synthesis of this compound from homoallylic amines.

Isodesmic Relationships for Conformational Energies

A precise understanding of the conformational preferences of the 3-fluoropyrrolidine ring is crucial, as conformation dictates biological activity and reactivity. Computational chemistry provides a powerful method for determining the relative energies of different conformers through the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types minimizes errors in electronic structure calculations, allowing for a more accurate determination of thermodynamic properties like conformational energies. nih.gov

Quantum-chemical calculations have been used to assess the most stable conformations of fluorinated pyrrolidines. beilstein-journals.org For 3-fluoropyrrolidine itself, studies have shown that it displays considerable conformational diversity, with several conformers existing within a narrow energy range (ΔG⁰ ≤1.6 kcal·mol⁻¹). nih.gov This indicates that intramolecular interactions are not strong enough to lock the ring into a single dominant conformation. nih.gov In both the gas phase and in solution, the most stable conformer has been identified as a cis-twist ring conformation where an intramolecular F···H hydrogen bond is possible. nih.gov

The reliability of these computational methods has been benchmarked by comparing DFT results with high-level coupled-cluster (CCSD) calculations and crystallographic data for the 3-fluoropyrrolidinium cation and 3-fluoropyrrolidine. beilstein-journals.orgnih.gov This validation ensures that the theoretical models accurately capture the subtle energetic differences between conformers.

Below is a table summarizing the calculated conformational energies for different conformers of 3-fluoropyrrolidine in the gas phase.

| Conformer Description | Computational Level | ΔG⁰ (kcal·mol⁻¹) | Population (%) |

| cis-twist (axial N-H) | B3LYP-D3BJ/6-311++G | 0.00 | 45.4 |

| trans-envelope (equatorial N-H) | B3LYP-D3BJ/6-311++G | 0.23 | 29.8 |

| trans-twist (axial N-H) | B3LYP-D3BJ/6-311++G | 0.77 | 12.3 |

| cis-envelope (equatorial N-H) | B3LYP-D3BJ/6-311++G | 1.05 | 7.9 |

Data synthesized from quantum-chemical analysis of 3-fluoropyrrolidine conformers. nih.gov

Future Research Directions and Emerging Trends for S 3 Fluoropyrrolidine

The strategic incorporation of fluorine into molecular scaffolds continues to be a powerful tool in medicinal chemistry, materials science, and chemical biology. (S)-3-fluoropyrrolidine, a chiral fluorinated building block, is at the forefront of this advancement. Its unique stereochemistry and the conformational constraints imposed by the fluorine atom make it a valuable synthon for creating novel chemical entities with tailored properties. Emerging research is focused on expanding its utility through innovative synthetic methods, computational design, and novel applications.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for enantiomerically pure (S)-3-fluoropyrrolidine, and how can enantiomeric purity be validated?

- Methodological Answer : Enantioselective synthesis often involves chiral resolution or asymmetric catalysis. For example, tert-butyl carbamate-protected pyrrolidine intermediates can be fluorinated using electrophilic fluorinating agents (e.g., Selectfluor®), followed by deprotection . Enantiomeric purity is typically assessed via chiral HPLC or 19F NMR with chiral shift reagents. Polarimetry and X-ray crystallography may also confirm absolute configuration .

Q. How does fluorination at the 3-position influence pyrrolidine’s conformational stability?

- Methodological Answer : Fluorination induces stereoelectronic effects (e.g., anomeric and gauche effects) that stabilize specific conformers. Quantum chemical analyses (e.g., DFT/B3LYP-D3BJ/6-311++G**) reveal that this compound adopts a cis-twist conformation with an axial N–H bond, enabling an intramolecular F∙∙∙H hydrogen bond. Implicit solvent models (e.g., DMSO) reduce conformational diversity compared to gas-phase calculations .

Q. What in vitro assays are commonly used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Cell viability assays (e.g., HL-60 cell GI50 measurements) and enzyme inhibition studies (e.g., dipeptidyl peptidase IV or nicotinic receptor binding) are standard. Fluorinated analogues are often compared to non-fluorinated parent compounds to assess potency shifts. For example, this compound derivatives show stereospecific activity differences (e.g., 50-fold lower potency in HL-60 cells compared to R-isomers) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental conformational data for this compound be resolved?

- Methodological Answer : Benchmark studies comparing DFT methods (e.g., B3LYP-D3BJ, ωB97XD) with CCSD/DGTZVP and crystallographic data are critical. For example, while B3LYP-D3BJ/6-311++G** minimizes mean absolute error (MAE) in bond lengths and dihedral angles, solvent effects (e.g., implicit DMSO) must be incorporated to match experimental populations (Table 1). Counterion interactions in crystallographic studies may explain residual discrepancies .

Table 1 : Conformational Populations of 3-Fluoropyrrolidine in Gas Phase vs. Implicit DMSO